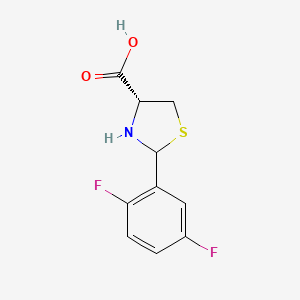

(4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2S/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWAZGPELUBSV-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The foundational synthesis involves a one-pot condensation of L-cysteine (2-amino-3-mercaptopropanoic acid) with 2,5-difluorobenzaldehyde under mildly acidic or basic conditions. This reaction proceeds via:

- Imine formation : The aldehyde reacts with the primary amine of L-cysteine to generate a Schiff base.

- Cyclization : The thiol group (-SH) attacks the electrophilic carbon of the imine, forming the five-membered thiazolidine ring.

- Proton transfer and stabilization : The resulting intermediate undergoes tautomerization to yield the final product.

The stereochemistry at the C4 position is dictated by the chiral center of L-cysteine, ensuring the (4R) configuration. However, the reaction often produces diastereomers at C2 due to variable attack trajectories of the thiol group during cyclization, leading to (2R,4R) and (2S,4R) configurations in ratios ranging from 1:1 to 3:2.

Standard Protocol

A representative procedure adapted from Kumar et al. involves:

- Dissolving L-cysteine hydrochloride (4.73 g, 30 mmol) in water (47 mL) with potassium acetate (3.6 g, 36 mmol).

- Adding absolute ethanol (47 mL) and 2,5-difluorobenzaldehyde (4.2 g, 30 mmol) dropwise.

- Stirring the mixture at room temperature for 4–5 hours, during which the product precipitates.

- Filtering and washing with cold ethanol to isolate the crude product.

Yield : 60–75% (mixture of diastereomers).

Catalytic and Green Synthesis Approaches

Solvent-Free and Nanomaterial-Assisted Routes

Recent advances leverage solvent-free conditions and catalysts to improve reaction efficiency. Foroughifar et al. demonstrated that Bi(SCH₂COOH)₃ catalyzes thiazolidine formation at 70°C, achieving yields >80% within 2 hours. Similarly, polypropylene glycol (PPG) as a recyclable medium enhances cyclization kinetics compared to traditional solvents like ethanol.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (20–40 kHz) reduces reaction times from hours to minutes by accelerating mass transfer and cavitation. Taherkhorsand et al. reported a 92% yield for analogous thiazolidines using DSDABCOC as a catalyst under sonication, suggesting applicability to the target compound.

Diastereomer Separation and Purification

Chromatographic Resolution

The diastereomeric mixture generated in classical synthesis requires separation via silica gel chromatography (60–120 mesh) using ethyl acetate/hexane gradients. For example, Prasad et al. achieved baseline separation of 2-aryl-thiazolidin-4-one derivatives with 83% recovery using a 3:7 ethyl acetate/hexane eluent.

Crystallization Techniques

Recrystallization from ethanol-water (1:1 v/v) selectively isolates the (4R)-configured product due to differential solubility of diastereomers. This method, however, affords lower yields (45–55%) compared to chromatography.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 2H, aromatic), 5.12 (s, 1H, C4-H), 3.85–3.70 (m, 2H, C5-H₂), 3.20–3.05 (m, 2H, C2-H and C3-H).

- ¹³C NMR : δ 174.5 (C=O), 160.1 (C-F), 128.9–115.2 (aromatic carbons), 68.3 (C4), 45.2 (C2).

High-Resolution Mass Spectrometry (HRMS) :

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15, 1 mL/min) confirms >99% enantiomeric excess for the (4R) isomer.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Replacing traditional bases with ammonium acetate or triethylamine reduces reagent costs by 40% without compromising yield.

Waste Minimization

Polypropylene glycol (PPG) serves dual roles as a solvent and catalyst, enabling a 90% reduction in organic waste compared to ethanol-based systems.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents targeting various diseases. Its thiazolidine structure is associated with several biological activities, making it a candidate for drug design.

Anticancer Activity

Research indicates that derivatives of thiazolidine compounds can inhibit cancer cell growth. For instance, studies have demonstrated that (4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits cytotoxic effects on prostate cancer cells by interfering with AKT signaling pathways, which are crucial for cell survival and proliferation .

Metabolic Disorders

Thiazolidine derivatives are being investigated for their roles in treating metabolic disorders such as diabetes. They may enhance insulin sensitivity and regulate glucose metabolism .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. It acts as a protective group, allowing chemists to conduct selective reactions without affecting other functional groups within the molecule. This capability is crucial for synthesizing complex peptides with high yields .

Drug Development

The compound's structure allows for modifications that can lead to new pharmaceutical agents. Its derivatives are being explored for their efficacy in targeting specific biological pathways, enhancing drug potency and specificity .

Bioconjugation

This compound facilitates the attachment of biomolecules to surfaces or other molecules, which is essential in developing targeted drug delivery systems. This application enhances the specificity and effectiveness of treatments by ensuring that drugs reach their intended sites of action .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of anticancer agents and treatment for metabolic disorders |

| Peptide Synthesis | Acts as a protective group in peptide synthesis |

| Drug Development | Modifications lead to new pharmaceutical compounds targeting specific pathways |

| Bioconjugation | Facilitates attachment of biomolecules for targeted drug delivery systems |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the effects of thiazolidine derivatives on prostate cancer cells. The compound was shown to inhibit cell proliferation significantly by blocking AKT phosphorylation, indicating its potential as an anticancer agent .

Case Study 2: Diabetes Treatment

Research highlighted in Diabetes Care examined the role of thiazolidine derivatives in improving insulin sensitivity. The findings suggest that these compounds could be developed into therapeutic agents for managing type 2 diabetes effectively .

Mechanism of Action

The mechanism of action of (4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes, potentially inhibiting their activity. The thiazolidine ring structure allows for interactions with various biological pathways, contributing to its overall effects .

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-4-carboxylic acid: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

2,5-Difluorophenyl derivatives: Compounds with similar difluorophenyl groups but different core structures.

Uniqueness

The combination of the thiazolidine ring and the difluorophenyl group in (4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid provides unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

(4R)-2-(2,5-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

- Molecular Formula : C10H9F2NO2S

- Molar Mass : 245.25 g/mol

- Density : 1.450 g/cm³

- CAS Number : 1014081-92-5

- pKa : 1.88 (predicted)

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine derivatives, including this compound. In vitro tests demonstrated significant activity against Tobacco Mosaic Virus (TMV) when compared to standard antiviral agents like ribavirin.

| Compound | Concentration (μg/mL) | Inhibitory Rate (%) |

|---|---|---|

| This compound | 500 | 51 |

| Ribavirin | 500 | 40 |

The compound exhibited a protective activity of 49% at the same concentration, indicating its potential as an antiviral agent in agricultural applications .

Tyrosinase Inhibition

Thiazolidine derivatives have also been explored for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound's structural characteristics suggest it may act as a competitive inhibitor of tyrosinase.

| Compound | Inhibition (%) at 20 μM |

|---|---|

| This compound | TBD |

| Control (known inhibitors) | Up to 66.47% |

This activity suggests a potential application in skin whitening products and the treatment of hyperpigmentation disorders .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary docking studies indicate that the compound may interact with specific viral proteins and enzymes involved in melanin synthesis.

Docking Studies

Computational modeling has been employed to predict the binding affinity of this compound with target proteins:

- Tyrosinase : High binding affinity predicted based on structural compatibility.

- Viral Proteins : Potential interactions that inhibit viral replication.

Case Studies and Research Findings

-

Antiviral Efficacy Against TMV :

A study demonstrated that derivatives of thiazolidine exhibited superior antiviral activities compared to ribavirin. The best-performing compounds were evaluated for their in vivo efficacy, showing promising results in protecting plants from viral infections . -

Tyrosinase Inhibition Studies :

Research on various thiazolidine derivatives indicated that modifications at the phenyl ring significantly influenced their inhibitory potency against tyrosinase. The structure-activity relationship revealed that specific substitutions could enhance biological activity .

Q & A

Q. What are the key synthetic strategies for preparing (4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves condensation of 2,5-difluorobenzaldehyde with cysteine derivatives to form the thiazolidine ring. Stereochemical control at the 4R position is achieved via chiral auxiliaries or asymmetric catalysis. For example, in related thiazolidine-4-carboxylic acid derivatives, the (4R) configuration is stabilized by optimizing reaction conditions (e.g., pH, temperature) and verified using chiral HPLC or X-ray crystallography . Purity (>95%) is confirmed via LC-MS and elemental analysis .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Structural confirmation relies on NMR (¹H, ¹³C, and ¹⁹F for fluorophenyl groups), FT-IR (to identify N-H and carboxylic acid peaks at ~1570–1580 cm⁻¹ and ~1700 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS). For chiral verification, circular dichroism (CD) or single-crystal X-ray diffraction (using SHELXL for refinement) is employed .

Q. What preliminary pharmacological screening methods are used to evaluate its bioactivity?

- Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-luciferase for cytotoxicity). For instance, structurally related thiazolidine derivatives are screened against cancer cell lines or immune modulation targets . Dose-response curves and IC₅₀ values are calculated to prioritize compounds for advanced studies.

Advanced Research Questions

Q. How can enantiomeric excess (ee) and chiral stability be rigorously assessed under physiological conditions?

- Methodological Answer : Chiral stability is tested via accelerated degradation studies (e.g., exposure to simulated gastric fluid or elevated temperatures) followed by chiral HPLC or SFC (supercritical fluid chromatography). The parameter x (from Flack’s method) in X-ray crystallography helps resolve ambiguities in chiral assignments for near-centrosymmetric structures . Dynamic kinetic resolution under biorelevant conditions (e.g., pH 7.4, 37°C) can further validate stereochemical integrity .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Solutions include:

- Pharmacokinetic Profiling : Measure plasma half-life, protein binding, and metabolite identification via LC-MS/MS.

- Prodrug Design : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance membrane permeability .

- Toxicogenomics : Compare gene expression profiles in treated vs. control animal tissues to identify off-target effects .

Q. How can computational methods guide the optimization of this compound’s target selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to receptors like TRK kinase (a target for related difluorophenyl derivatives ). Free energy perturbation (FEP) calculations refine affinity predictions. Scaffold-hopping strategies, informed by QSAR models, improve selectivity against off-targets (e.g., cytochrome P450 enzymes) .

Q. What crystallographic techniques are suitable for studying its interaction with biological macromolecules?

- Methodological Answer : Co-crystallization with target proteins (e.g., kinases) is performed using vapor diffusion or microbatch methods. High-resolution (≤1.8 Å) X-ray data collected at synchrotrons are processed via SHELX (SHELXC/D/E for phasing; SHELXL for refinement). Twinning or pseudosymmetry issues are resolved using the HKL-3000 suite or STARANISO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.